(1S,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide (1S,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide
Brand Name: Vulcanchem
CAS No.: 29419-55-4
VCID: VC17890513
InChI: InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12+/m1/s1
SMILES: Array
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

(1S,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide

CAS No.: 29419-55-4

Cat. No.: VC17890513

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-1-Methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide - 29419-55-4

Specification

CAS No. 29419-55-4
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 3-[(1S,2R)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine
Standard InChI InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12+/m1/s1
Standard InChI Key RWFBQHICRCUQJJ-PWSUYJOCSA-N
Isomeric SMILES C[N+]1(CCC[C@@H]1C2=CN=CC=C2)[O-]
Canonical SMILES C[N+]1(CCCC1C2=CN=CC=C2)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(±)-trans-Nicotine-1'-oxide, chemically designated as (2R)-1-methyl-2-(pyridin-3-yl)pyrrolidine 1-oxide, features a pyrrolidine ring oxidized at the N-1' position, adjacent to a pyridine moiety . The trans configuration refers to the spatial arrangement of the oxygen atom relative to the pyridine group, distinguishing it from the cis diastereomer. Its IUPAC name, 3-[(2S)-1-oxidopyrrolidin-2-yl]pyridine, reflects the stereochemistry critical to its biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}
Molecular Weight178.23 g/mol
Melting Point163–165°C
Storage Conditions-20°C (freezer)
CAS Registry Number29419-55-4

Synthesis and Diastereomer Separation

Oxidation of Nicotine

The synthesis of (±)-trans-Nicotine-1'-oxide begins with the oxidation of nicotine using peroxides or enzymatic catalysts. This reaction predominantly yields a mixture of cis and trans diastereomers, necessitating separation for individual study. Industrial-scale production often employs hydrogen peroxide under controlled pH conditions, achieving diastereomeric excesses (de) of up to 70% for the trans form.

Chromatographic Resolution

High-performance liquid chromatography (HPLC) with chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), effectively resolves the diastereomers. The trans isomer typically elutes earlier than the cis counterpart due to differences in polarity and steric interactions with the stationary phase. Recent studies have optimized mobile phases using acetonitrile-ammonium acetate buffers (pH 6.8) to enhance resolution, achieving baseline separation with a resolution factor (RsR_s) > 2.5 .

Metabolic Pathways and Stereoselectivity

Enzymatic Oxidation

In humans, nicotine undergoes N-oxidation primarily via hepatic FMO3 and secondarily via cytochrome P450 2A6 (CYP2A6). FMO3 exhibits marked stereoselectivity, producing (±)-trans-Nicotine-1'-oxide as 85–90% of total nicotine N-oxide metabolites . This preference arises from the enzyme's active site geometry, which accommodates the trans configuration more readily.

Pharmacokinetic Implications

The trans diastereomer's prevalence in urine (∼70% of excreted N-oxides) underscores its role as a biomarker for nicotine exposure . Studies correlating urinary trans-Nicotine-1'-oxide levels with smoking frequency demonstrate a linear relationship (r2=0.89r^2 = 0.89), validating its utility in epidemiological research .

Analytical Determination via LC-MS/MS

Method Development

A validated LC-MS/MS protocol enables simultaneous quantification of (±)-trans-Nicotine-1'-oxide alongside ten other nicotine metabolites . The method employs a C18 column (2.1 × 50 mm, 1.7 μm) with a gradient elution of 0.1% formic acid in water and methanol. Electrospray ionization in positive mode (ESI+) enhances sensitivity, achieving a lower limit of quantification (LLOQ) of 0.5 ng/mL .

Table 2: LC-MS/MS Performance Parameters

ParameterValue
Linear Range0.5–500 ng/mL
Intraday Precision (CV%)2.1–6.8%
Interday Accuracy (%)94.3–106.7
Extraction Recovery88–102%

Applications in Pharmaceutical Research

Environmental Bioremediation

Certain Pseudomonas and Rhodococcus strains degrade (±)-trans-Nicotine-1'-oxide via hydroxylation and ring cleavage, offering potential for bioremediating tobacco waste. Genomic studies identify nicA2 as the primary oxidase responsible, with a KmK_m of 12.4 μM and VmaxV_{max} of 4.7 μmol/min/mg protein.

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